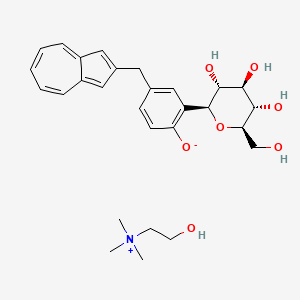

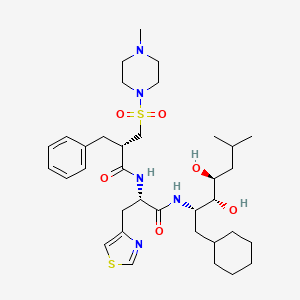

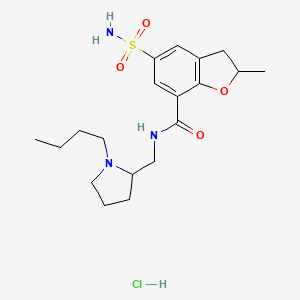

![molecular formula C20H15FN2O6S4 B1683687 2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid CAS No. 603987-59-3](/img/structure/B1683687.png)

2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid

Vue d'ensemble

Description

TY-51469 is a Chymase inhibitor TY-51469 in therapy of inflammatory bowel disease. TY-51469 showed IC50s for simian and human chymases of 0.4 and 7.0 nM, respectively. TY-51469 might ameliorate the progression of DSS-induced colitis possibly by increasing the expression of Tregs and cytokines.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Synthesis of Thiourea and Fused Pyrimidine Derivatives : Research by El-Gaby et al. (2002) explored the synthesis of various derivatives containing sulfonamido moieties, including thioureas and fused thiopyrimidines, through interactions involving compounds related to 2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid (El-Gaby, Micky, Taha, & El-Sharief, 2002).

Thiophene Derivative Synthesis : Gewald et al. (1988) investigated the synthesis of 2,3-heterocondensed thiophenes from substituted 2-aminothiophen-3-thiole, a process relevant to the synthesis of compounds similar to the one (Gewald, Hain, & Madlenscha, 1988).

Synthesis of Benzo[b]thiophen Derivatives : Research by Campaigne and Neiss (1965) focused on the synthesis of various benzo[b]thiophen derivatives, which are structurally related to the compound of interest (Campaigne & Neiss, 1965).

Photophysical and Electrochemical Properties

Photochemical Degradation Study : Andersson and Bobinger (1996) studied the photochemical degradation of crude oil components, including benzothiophenes, which can provide insights into the behavior of similar compounds under environmental conditions (Andersson & Bobinger, 1996).

Study on Conductivity of PEDOT : Tan et al. (2016) explored the modification of PEDOT:PSS with halobenzoic acids, including fluorobenzoic acid, which is structurally related to the compound . This research is significant for understanding the material science applications of similar compounds (Tan, Zhou, Ji, Huang, & Chen, 2016).

Biological Activity and Applications

Antimicrobial Activity Study : Jagtap et al. (2010) synthesized and screened benzothiazole derivatives comprising sulfonamido thiazole, similar to the compound of interest, for antimicrobial activity. This indicates potential applications in pharmacology and biomedicine (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Aldose Reductase Inhibitors with Antioxidant Activity : Alexiou and Demopoulos (2010) researched benzenesulfonamides as aldose reductase inhibitors, a category to which the compound may belong, highlighting its potential in treating diabetic complications (Alexiou & Demopoulos, 2010).

Propriétés

IUPAC Name |

2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRCULCCRGSSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

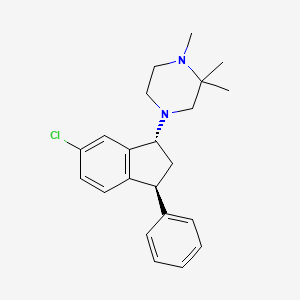

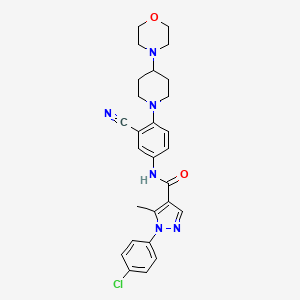

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)

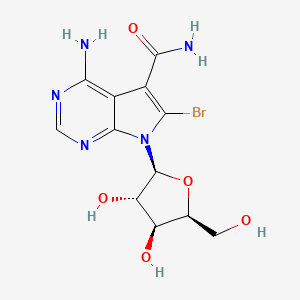

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

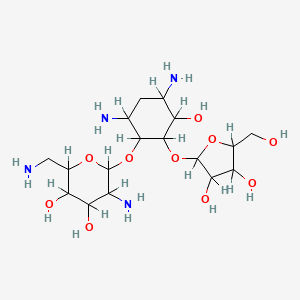

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)